N-Heptylprop-2-enamide
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Overview
Description
N-Heptylprop-2-enamide is an organic compound belonging to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a prop-2-enamide moiety. Enamides are known for their nucleophilic properties and are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Heptylprop-2-enamide can be synthesized through the reaction of heptylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Electrosynthesis methods have also been explored for the preparation of amides, offering a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
N-Heptylprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the enamide can participate in nucleophilic addition reactions.
Hydrolysis: Enamides can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: Enamides can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Addition: Formation of substituted amides.
Hydrolysis: Formation of heptylamine and acrylic acid.
Oxidation: Formation of oximes.
Reduction: Formation of heptylamine.
Scientific Research Applications
N-Heptylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-Heptylprop-2-enamide involves its interaction with nucleophiles and electrophiles. The double bond in the enamide moiety makes it a reactive site for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
N-Heptylprop-2-enamide can be compared with other enamides and amides:
N-Methylprop-2-enamide: Similar structure but with a methyl group instead of a heptyl group.
N-Ethylprop-2-enamide: Similar structure but with an ethyl group instead of a heptyl group.
N-Phenylprop-2-enamide: Similar structure but with a phenyl group instead of a heptyl group.
The uniqueness of this compound lies in its heptyl group, which imparts different physical and chemical properties compared to other similar compounds .
Properties
CAS No. |
65993-49-9 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-heptylprop-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-5-6-7-8-9-11-10(12)4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |
InChI Key |
ABUMECXPQVMMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C=C |
Origin of Product |
United States |
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